molecular formula C6H5ClF2N2O B12221034 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde

4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B12221034
M. Wt: 194.56 g/mol
InChI Key: ZSAOQNREBDZXAI-UHFFFAOYSA-N
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Description

4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde is a chemical compound with the molecular formula C6H5ClF2N2O. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of chloro and difluoroethyl groups in its structure makes it a unique compound with specific chemical properties and reactivity.

Properties

Molecular Formula

C6H5ClF2N2O

Molecular Weight

194.56 g/mol

IUPAC Name

4-chloro-1-(2,2-difluoroethyl)pyrazole-3-carbaldehyde

InChI

InChI=1S/C6H5ClF2N2O/c7-4-1-11(2-6(8)9)10-5(4)3-12/h1,3,6H,2H2

InChI Key

ZSAOQNREBDZXAI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CC(F)F)C=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyrazole and 2,2-difluoroethyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

    Common Reagents and Conditions: Reagents such as sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation, are commonly used. Reaction conditions typically involve solvents like ethanol or dichloromethane and controlled temperatures.

The major products formed from these reactions depend on the specific reagents and conditions used but often include various functionalized pyrazole derivatives.

Scientific Research Applications

4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The chloro and difluoroethyl groups may enhance its binding affinity and specificity for certain targets, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar compounds to 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde include:

The uniqueness of 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde lies in its specific combination of functional groups, which confer unique chemical properties and reactivity, making it a valuable compound in various fields of research and industry.

Biological Activity

4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde is a pyrazole derivative notable for its unique structural features, including a chloro group and a difluoroethyl substituent. These characteristics suggest potential applications in pharmaceuticals and agrochemicals due to its biological activity. This article reviews the synthesis, biological interactions, and potential therapeutic applications of this compound based on recent research findings.

  • Molecular Formula : C₆H₅ClF₂N₂O
  • Molecular Weight : 194.56 g/mol
  • Synthesis Method : Typically synthesized through the reaction of 4-chloro-1H-pyrazole with 2,2-difluoroethyl bromide in the presence of potassium carbonate and an organic solvent like dimethylformamide (DMF) at elevated temperatures.

The biological activity of 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chloro and difluoroethyl groups can significantly influence its binding affinity and specificity, impacting its efficacy in therapeutic applications.

Research Findings

Recent studies have highlighted several key areas regarding the biological activity of this compound:

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons with similar compounds:

Compound NameStructure FeaturesUnique Biological Activity
4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acidContains a carboxylic acid groupMore polar, potential for different interactions
4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-methanolContains a hydroxyl groupIncreased solubility in polar solvents
4-Chloro-1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazoleContains an isopropoxymethyl groupDifferent reactivity due to bulky substituent

Case Study 1: Antimicrobial Activity

A study focusing on pyrazole derivatives demonstrated that certain modifications can enhance antimicrobial efficacy. Although specific data on 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde is not yet available, the results indicate that compounds with similar structures can be effective against Gram-positive and Gram-negative bacteria .

Case Study 2: Anti-inflammatory Mechanisms

Research into related pyrazole compounds has shown promise in inhibiting inflammatory pathways. Investigations into the signaling pathways affected by these compounds could provide insights into the potential anti-inflammatory effects of 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde .

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